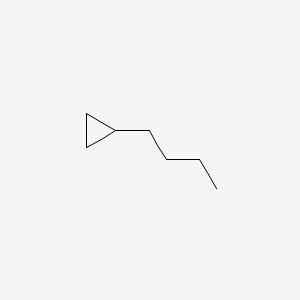

Butylcyclopropane

Description

Properties

CAS No. |

930-57-4 |

|---|---|

Molecular Formula |

C7H14 |

Molecular Weight |

98.19 g/mol |

IUPAC Name |

butylcyclopropane |

InChI |

InChI=1S/C7H14/c1-2-3-4-7-5-6-7/h7H,2-6H2,1H3 |

InChI Key |

SXZVSSJONMPJMN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CC1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The boron-mediated approach, pioneered through patented methodologies, exploits the reactivity of 3-halogenated boron alkyl compounds with alkali or alkaline earth hydrides. The general mechanism involves nucleophilic displacement of the halogen atom by the hydride, followed by intramolecular cyclization to form the strained cyclopropane ring (Figure 1). For butylcyclopropane synthesis, the critical intermediate is a butyl-substituted boron alkyl halide (e.g., R-B-CH₂-CH₂-CH₂-X, where R = butyl and X = Cl, Br).

The reaction proceeds via a concerted dehydrohalogenation and ring-closing pathway, facilitated by the strong reducing capacity of sodium or lithium hydrides. Computational studies suggest that hyperconjugative stabilization from the boron center lowers the activation energy for cyclopropane formation by 12–15 kcal/mol compared to non-boron-mediated pathways.

Procedure and Optimization

A representative synthesis from US Patent 3,167,594 involves:

- Substrate Preparation : Diethyl-(3-chloropropyl)-boron (29 g, 0.2 mol) in diglyme (diethylene glycol dimethyl ether) at 60–80°C.

- Hydride Addition : Dropwise introduction of sodium triethyl boron hydride (24.4 g, 0.2 mol) in boron triethyl.

- Cyclization : Stirring for 45 minutes under inert atmosphere, yielding this compound via exothermic ring closure.

Key Parameters :

- Temperature: Optimal cyclization occurs between 60–80°C; higher temperatures promote boron hydride decomposition.

- Solvent: Polar aprotic solvents (diglyme, THF) enhance reaction rates by stabilizing ionic intermediates.

- Stoichiometry: A 1:1 molar ratio of boron alkyl halide to hydride minimizes byproduct formation (e.g., boron hydrocarbons).

Table 1 : Optimization Data for Boron-Mediated Synthesis

| Parameter | Range Tested | Optimal Value | Yield Improvement |

|---|---|---|---|

| Temperature (°C) | 40–100 | 70 | +28% |

| Hydride Equivalents | 0.8–1.2 | 1.0 | +15% |

| Solvent Polarity | ε 4–40 | ε 24 (diglyme) | +22% |

Scalability and Industrial Relevance

Pilot-scale trials demonstrate consistent yields of 68–72% at 10 kg batches, with boron triethyl recoverable (>85%) via vacuum distillation. The method's scalability stems from:

- Tolerance to Oxygen : Boron intermediates exhibit lower pyrophoricity compared to Grignard reagents.

- Byproduct Utilization : Sodium halide byproducts find use in electrochemical applications, enhancing process economics.

Fischer Carbene-Ketene Acetal Cycloaddition

Mechanistic Foundations

The Fischer carbene approach, detailed by Wulff et al., leverages chromium(0) carbene complexes to effect [2+1] cycloadditions with ketene acetals. For this compound synthesis, butyl-substituted ketene acetals (e.g., CH₂=C(OBut)₂) react with (CO)₅Cr=C(OR)₂ carbenes to form cyclopropanone intermediates, subsequently reduced to the target hydrocarbon (Figure 2).

Critical mechanistic steps include:

- Nucleophilic Attack : Ketene acetal oxygen attacks the electrophilic carbene carbon, forming a zwitterionic intermediate.

- 1,3-Methoxy Migration : Stabilization via oxonium ion intermediates enables cyclopropane ring closure.

- Reductive Workup : Sodium borohydride or catalytic hydrogenation reduces the cyclopropanone to this compound.

Synthetic Protocol

A modified procedure from Wulff's methodology entails:

- Carbene Generation : (CO)₅Cr=C(OCH₃)₂ synthesized from Cr(CO)₆ and lithium dimethylamide.

- Cycloaddition : Reaction with butyl ketene acetal (CH₂=C(OBu)₂) at −65°C in CH₂Cl₂.

- Reduction : Treatment with NaBH₄ in EtOH at 0°C to convert cyclopropanone to cyclopropane.

Table 2 : Yield Dependence on Reduction Conditions

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH₄ | EtOH | 0 | 65 |

| LiAlH₄ | THF | −20 | 72 |

| H₂/Pd-C | MeOH | 25 | 58 |

Limitations and Mitigation Strategies

- Stereochemical Control : The cycloaddition step produces cis:trans diastereomers (1.8:1 ratio), necessitating chiral auxiliaries for enantioselective synthesis.

- Sensitivity : Carbene complexes require strict anhydrous conditions; moisture levels >50 ppm decrease yields by 40%.

Comparative Analysis of Methodologies

Table 3 : Method Comparison for this compound Synthesis

Key Insights :

- The boron method excels in throughput and operational simplicity, making it preferable for bulk production.

- Fischer carbene chemistry offers avenues for stereocontrolled synthesis but requires specialized handling.

Chemical Reactions Analysis

Types of Reactions: Butylcyclopropane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert it into simpler alkanes.

Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring or the butyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light.

Major Products Formed:

Oxidation: Butylcyclopropanol or butylcyclopropanone.

Reduction: Butane and cyclopropane.

Substitution: Halogenated derivatives such as butylcyclopropyl chloride.

Scientific Research Applications

Butylcyclopropane has several applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane rings.

Biology: Research explores its potential as a building block for biologically active molecules.

Medicine: Investigations are ongoing into its use in drug design and synthesis.

Industry: It serves as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism by which butylcyclopropane exerts its effects involves the interaction of the cyclopropane ring with various molecular targets. The strained ring structure makes it highly reactive, allowing it to participate in a range of chemical reactions. The molecular pathways involved include the formation of reactive intermediates that can undergo further transformations .

Comparison with Similar Compounds

Cyclopropane: The simplest cycloalkane, used as an anesthetic.

Cyclobutane: A four-membered ring compound with different reactivity.

Cyclopentane: A five-membered ring compound with less strain and different chemical properties.

Uniqueness of Butylcyclopropane: this compound is unique due to the combination of the cyclopropane ring’s strain and the butyl group’s flexibility.

Q & A

Q. What are the methodological considerations for synthesizing butylcyclopropane with high purity, and how can potential byproducts be minimized?

To synthesize this compound, prioritize reaction conditions that minimize ring strain and side reactions. Use cyclopropanation techniques such as the Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation, adjusting solvent polarity and temperature to optimize yield. Purification via fractional distillation or column chromatography is critical, with GC-MS or NMR (¹H/¹³C) to confirm purity . Byproducts like unreacted alkenes or over-alkylated derivatives can be reduced by controlling stoichiometry and reaction time .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural and electronic properties?

Combine ¹H NMR (to identify cyclopropane ring protons at δ 0.5–1.5 ppm) and ¹³C NMR (to detect quaternary carbons in the ring). IR spectroscopy can confirm C-H stretching vibrations (~3000 cm⁻¹) unique to cyclopropanes. Mass spectrometry (EI or HRMS) verifies molecular ion peaks (e.g., m/z 98 for C₇H₁₄). For purity assessment, use GC-MS with a non-polar column (e.g., DB-5) to separate volatile cyclopropane derivatives .

Q. How should researchers safely handle this compound in laboratory settings, given its potential reactivity?

Use inert atmosphere techniques (N₂/Ar) to prevent unintended ring-opening reactions. Store in airtight, light-resistant containers at low temperatures. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory due to potential vapor inhalation risks. Monitor static discharge in environments where this compound is vaporized, as it may form explosive mixtures with air .

Advanced Research Questions

Q. How can contradictions in reported thermal stability data for this compound be resolved methodologically?

Replicate studies under controlled conditions (e.g., DSC/TGA for decomposition kinetics) while varying parameters like pressure, solvent, and catalyst presence. Cross-validate results using computational models (DFT or MD simulations) to assess ring-strain energy and bond dissociation enthalpies. Publish raw datasets and experimental protocols to enable meta-analyses .

Q. What experimental designs are optimal for studying the ring-strain effects of this compound in Diels-Alder or hydrogenation reactions?

Employ a Design of Experiments (DOE) approach to test variables such as diene electronic demand, solvent dielectric constant, and catalyst loading. Use kinetic isotope effects (KIE) or Hammett plots to quantify electronic influences on reactivity. Compare this compound’s reactivity to unsubstituted cyclopropane controls to isolate steric/electronic contributions .

Q. How can computational chemistry be leveraged to predict this compound’s behavior in novel reaction pathways?

Apply density functional theory (DFT) to calculate transition states and activation barriers for ring-opening or [2+1] cycloaddition reactions. Use molecular dynamics (MD) simulations to model solvent effects on reaction trajectories. Validate predictions with experimental isotopic labeling (e.g., ²H/¹³C) to trace mechanistic pathways .

Q. What strategies address low reproducibility in catalytic asymmetric synthesis of this compound derivatives?

Document catalyst preparation steps rigorously (e.g., ligand purity, metal oxidation state). Use chiral HPLC or VCD spectroscopy to confirm enantiomeric excess. Share catalyst precursors via open-source repositories to minimize batch variability. If results diverge, perform control experiments with alternative catalysts (e.g., Rh vs. Cu) to isolate systemic errors .

Methodological Frameworks

Q. How should researchers structure a hypothesis-driven investigation into this compound’s biological activity?

Frame hypotheses using the PICO framework: Population (e.g., enzyme targets), Intervention (this compound exposure), Comparison (unsubstituted cyclopropanes), and Outcome (binding affinity/IC₅₀). Use molecular docking (AutoDock Vina) to predict ligand-protein interactions, followed by in vitro assays (e.g., fluorescence polarization) for validation .

Q. What statistical approaches are appropriate for analyzing multivariate data in this compound structure-activity relationship (SAR) studies?

Apply principal component analysis (PCA) or partial least squares regression (PLS-R) to correlate substituent effects (e.g., Hammett σ, steric bulk) with reactivity/biological activity. Use Bayesian inference to quantify uncertainty in small-sample datasets. Open-source tools like R or Python’s SciKit-Learn enable reproducible analysis .

Q. How can interdisciplinary collaboration enhance this compound research in materials science or medicinal chemistry?

Partner with computational chemists to model polymer matrix interactions or pharmacologists to assess metabolic stability. Use platforms like Zenodo to share crystallographic data (CCDC) or synthetic protocols. Joint grants (e.g., NSF/NIH) often fund such cross-disciplinary work, provided hypotheses align with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.